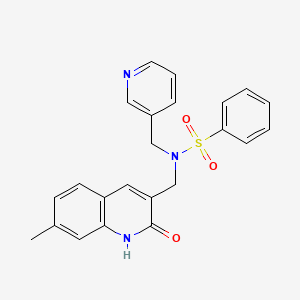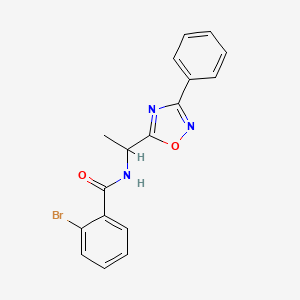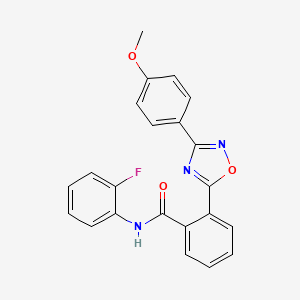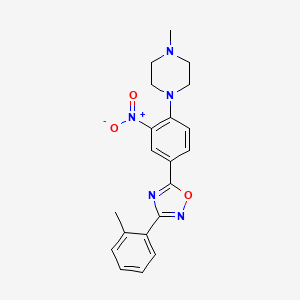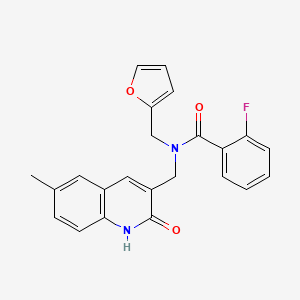
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is attributed to its ability to interact with specific enzymes and receptors in the body. As mentioned earlier, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of MAO-B and topoisomerase II, which are involved in the breakdown of dopamine in the brain and DNA replication and repair, respectively. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including increased dopamine levels in the brain, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for studying the mechanisms of various biological processes. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit low toxicity and high solubility, making it a safe and effective compound for use in lab experiments.
One of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its relatively high cost and limited availability. Additionally, the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is still not fully understood, which may limit its potential applications in certain research fields.
未来方向
There are several potential future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide. One direction is the further investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation. Additionally, the development of new synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide may help to increase its availability and reduce its cost, making it more accessible for use in scientific research.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B has been shown to increase dopamine levels in the brain, leading to potential therapeutic applications for Parkinson's disease and other neurological disorders.
In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action has been attributed to its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h8-15,19H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWBHGPNKFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

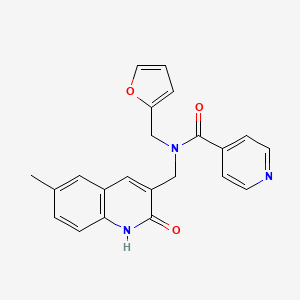
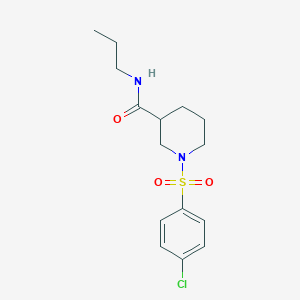

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
